5-fluoro-3-methyl-2,3-dihydro-1H-indole
Description
5-Fluoro-3-methyl-2,3-dihydro-1H-indole is a fluorinated indoline derivative characterized by a partially saturated six-membered ring fused to a five-membered pyrrole-like ring. The fluorine atom at position 5 and the methyl group at position 3 modulate its electronic and steric properties, making it a versatile scaffold in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3 |
InChI Key |
VVECRAFZDHQTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-fluoro-3-methyl-2,3-dihydro-1H-indole becomes evident when compared to analogs. Key differences in substituents, ring saturation, and synthetic accessibility are summarized below:
Key Observations :
Substituent Effects on Reactivity :
- The 3-methyl group in the target compound may sterically hinder electrophilic substitution at position 3, contrasting with unsubstituted analogs like 5-fluoro-2,3-dihydro-1H-indole hydrochloride, which are more reactive at this position .
- Sulfonated derivatives (e.g., 7c) exhibit higher melting points (111–112°C) due to increased polarity from the sulfonyl group, whereas alkylated analogs (e.g., 7b) have lower melting points (55–56°C) .
Synthetic Efficiency :
- Methylation (e.g., 7b) and sulfonation (7c) reactions achieve near-quantitative yields (>95%), while carboxamide couplings (e.g., compound 3) are less efficient (37.5% yield), likely due to steric and electronic challenges in nucleophilic acyl substitution .
Spectroscopic Signatures :
- The ¹H NMR of 5-fluoro-3-(2-methylbenzyl)-1H-indole (3aa) shows distinct aromatic proton shifts (δ 7.94–6.80 ppm) and a methyl singlet at δ 2.33 ppm, whereas the target compound’s 3-CH3 group would produce a characteristic upfield shift near δ 1.5–2.5 ppm .
- Fluorine atoms in these compounds induce deshielding effects in ¹³C NMR, as seen in compound 3aa (δ 157.8 ppm, d, J = 234 Hz for C-F coupling) .
QSAR studies on related indole derivatives (e.g., 5-methyl/trifluoromethoxy-indole-2,3-diones) highlight the importance of electron-withdrawing groups (e.g., F, CF3) in enhancing binding affinity to biological targets .
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